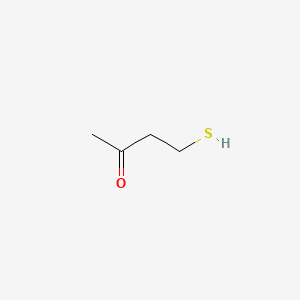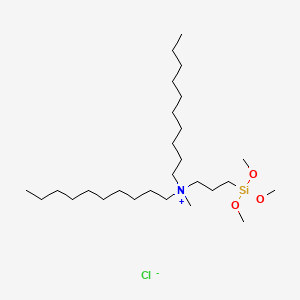
1-丁醇,铌(5+)盐(5:1)
描述
科学研究应用
Precursor in Chemical Synthesis
Niobium n-butoxide serves as a precursor for various chemical syntheses. Its reactivity and stability make it an ideal starting material for forming complex niobium-containing compounds. This application is crucial in synthesizing materials with specific properties for advanced technological applications .
Production of Nano-materials
The compound is instrumental in the production of nano-materials . Due to its controlled reactivity, it allows for the formation of niobium oxide nanoparticles, which are used in various high-tech applications, including electronics and materials science .
Dielectric Films
Niobium n-butoxide acts as a precursor for dielectric films . These films are essential components in capacitors and other electronic devices, where they serve to isolate electric charges and improve efficiency .
Catalysis
In the field of catalysis, niobium n-butoxide is used to create catalysts that facilitate chemical reactions. This is particularly important in industrial processes where speed and selectivity of reactions are crucial .
Photochromic Devices
The compound finds application in photochromic devices , which change color in response to light. This property is utilized in smart windows and glasses that adjust their transparency based on the intensity of incoming light .
Transparent Conductive Oxides
Niobium n-butoxide is a precursor for transparent conductive oxides (TCOs). TCOs are used in displays, solar cells, and other devices where transparency and conductivity are required .
Memristors
In the development of memristors , which are resistive switching devices, niobium n-butoxide plays a key role. Memristors are promising components for future memory storage technologies .
Medical Field Applications
Lastly, niobium n-butoxide’s biocompatibility and unique properties make it a candidate for various applications in the medical field , such as in imaging and drug delivery systems .
安全和危害
The safety data sheet for 1-Butanol indicates that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .
未来方向
The production of butanol, an important and promising biofuel candidate, is gaining interest due to its potential as a renewable fuel for internal combustion engines . The development of alternative, sustainable sources of fuels is necessary for addressing the increasing world’s energy demand and global warming crisis . Therefore, the study and application of “1-Butanol, niobium(5+) salt (5:1)” could potentially contribute to these efforts.
作用机制
Target of Action
It’s known that niobium-based compounds have been shown to be outstanding cathode materials for high-power batteries due to high li-diffusion rates through their crystal structures .
Mode of Action
Niobium n-butoxide, like other metal alkoxides, is highly susceptible to hydrolysis . In order to control the high moisture sensitivity, niobium ethoxide and niobium butoxide were chelated by bidentate ligands chloroacetic acid and dichloroacetic acid, in 1:1 and 1:2 molar ratios using dry toluene as a solvent . This interaction with its targets leads to changes in the compound’s structure and reactivity.
Biochemical Pathways
Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .
Pharmacokinetics
It’s known that the compound is highly reactive towards water .
Result of Action
The result of the action of niobium n-butoxide is the formation of niobium oxide nanoparticles . These nanoparticles have been shown to have versatile electrochemical properties, making them suitable for use in high-power batteries, catalyst materials for the production of fuels and chemicals from biomass sources, and electrochromic windows .
Action Environment
The action of niobium n-butoxide is influenced by environmental factors such as moisture and temperature . High reactivity towards water can be reduced by tailoring the niobium alkoxides with chloroacetic acid and dichloroacetic acid . The reaction temperature also influences the formation and growth of niobium oxide nanoparticles .
属性
IUPAC Name |
butan-1-olate;niobium(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C4H9O.Nb/c5*1-2-3-4-5;/h5*2-4H2,1H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINQVNXOZUORJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45NbO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890866 | |
| Record name | 1-Butanol, niobium(5+) salt (5:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, niobium(5+) salt (5:1) | |
CAS RN |
51030-47-8 | |
| Record name | 1-Butanol, niobium(5+) salt (5:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051030478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, niobium(5+) salt (5:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanol, niobium(5+) salt (5:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niobium pentabutanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes niobium n-butoxide suitable for producing ultrafine niobium carbide/carbon fibers?
A: Niobium n-butoxide acts as a precursor in a sol-gel process alongside a carrier polymer like cellulose acetate or polyvinylpyrrolidone [, ]. This mixture forms niobia/carbon nonwoven textiles. Upon carbothermal reduction at high temperatures (1300 °C to 1700 °C), the niobium oxide within the fibers converts to niobium carbide, while the fiber structure remains intact. This process yields remarkably fine fibers, with an average diameter of just 65 ± 36 nm for niobium carbide/carbon (NbC/C) [, ]. The resulting material showcases a high specific surface area, reaching up to 450 m2 g-1 for titanium carbide/carbon (TiC/C), attributed to the porous carbon matrix encapsulating the niobium carbide nanocrystals [, ].
Q2: How does the synthesis process using niobium n-butoxide compare to those using other metal alkoxides?
A: The research [, ] employed a consistent sol-gel and carbothermal reduction approach for synthesizing ultrafine fibers from different metal alkoxides, including titanium butoxide and zirconium(IV) acetylacetonate, alongside niobium n-butoxide. This comparative study reveals that while all three alkoxides successfully yield ultrafine metal carbide/carbon fibers after reduction, the resulting fiber diameters differ. Notably, NbC/C fibers exhibit the smallest diameter (65 ± 36 nm), followed by TiC/C (122 ± 28 nm) and ZrC/C (294 ± 108 nm) [, ]. This suggests that the choice of metal alkoxide influences the final fiber morphology, paving the way for tailoring material properties based on specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



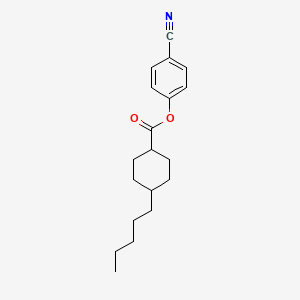
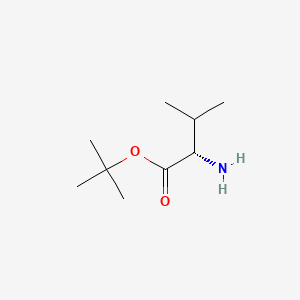


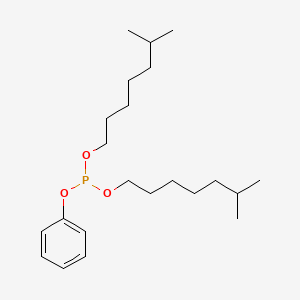
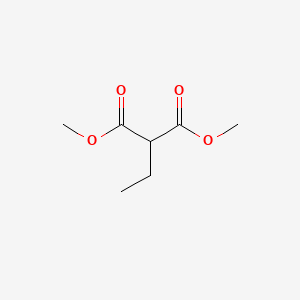
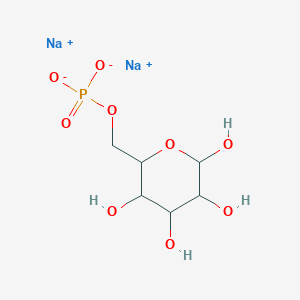
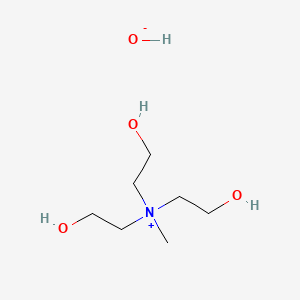
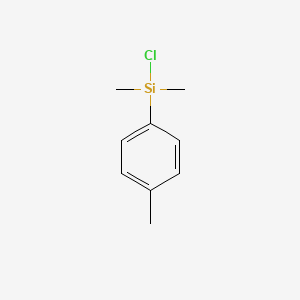
![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)


